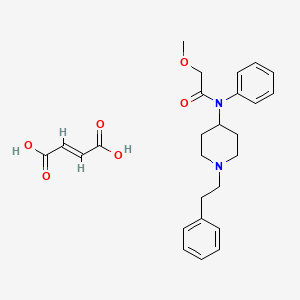
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylethyl group, and a methoxyacetanilide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the methoxyacetanilide moiety. Common reagents used in these steps include alkyl halides, amines, and acylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.
相似化合物的比较
Similar Compounds
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide hydrochloride
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide sulfate
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide phosphate
Uniqueness
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability. Compared to other similar compounds, the maleate form may offer distinct advantages in terms of pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development.
属性
CAS 编号 |
130820-21-2 |
|---|---|
分子式 |
C26H32N2O6 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
YXYZWRXQLBKOJQ-WLHGVMLRSA-N |
手性 SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


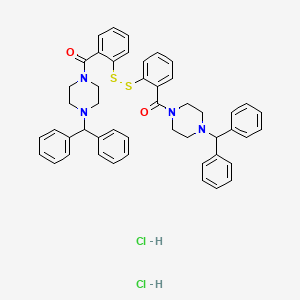
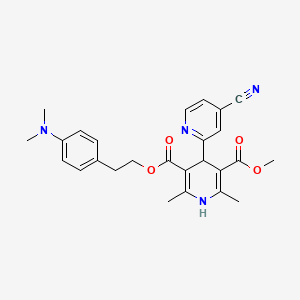
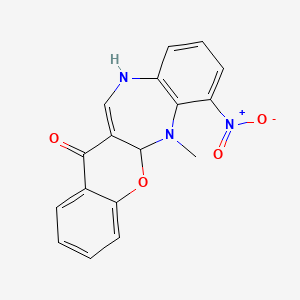


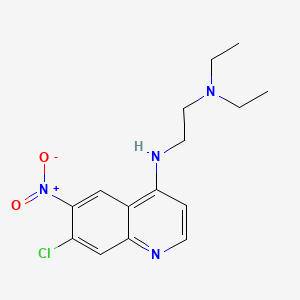
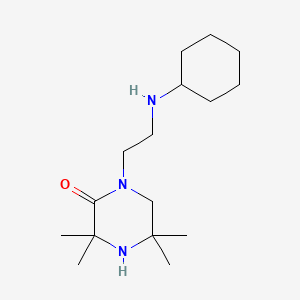

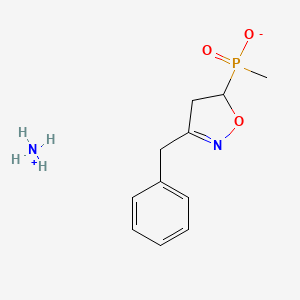
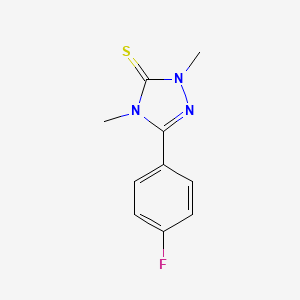
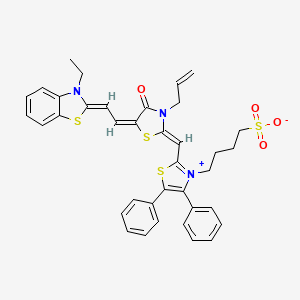

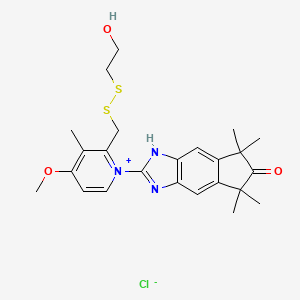
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
